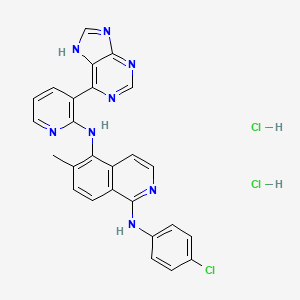

B-Raf inhibitor 1 dihydrochloride

Vue d'ensemble

Description

L’inhibiteur de B-Raf 1 dichlorhydrate est un inhibiteur puissant et sélectif de la kinase B-Raf, qui joue un rôle crucial dans la voie de signalisation MAPK/ERK. Ce composé est particulièrement efficace contre la mutation V600E de B-Raf, une mutation fréquente rencontrée dans divers cancers, notamment les mélanomes, les cancers colorectal et thyroïdiens . L’inhibiteur de B-Raf 1 dichlorhydrate se lie à la conformation DFG-out de B-Raf, inhibant son activité et bloquant ainsi la signalisation en aval qui conduit à la prolifération et à la survie cellulaires .

Méthodes De Préparation

La synthèse de l’inhibiteur de B-Raf 1 dichlorhydrate implique plusieurs étapes, commençant par la préparation de la structure de base de l’isoquinoléine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau isoquinoléine : La structure de base est synthétisée par une série de réactions, notamment la cyclisation et les modifications des groupes fonctionnels.

Introduction des substituants : Divers substituants, tels que les groupes 4-chlorophényle et 7H-purin-6-yle, sont introduits par des réactions de substitution nucléophile et de couplage.

Assemblage final et purification : Le composé final est assemblé et le sel de dichlorhydrate est formé par des réactions acide-base.

Les méthodes de production industrielle de l’inhibiteur de B-Raf 1 dichlorhydrate sont similaires mais optimisées pour la synthèse à grande échelle. Ces méthodes visent à améliorer le rendement, à réduire les temps de réaction et à garantir la pureté du produit final.

Analyse Des Réactions Chimiques

Key Chemical Modifications and SAR

-

Hinge-binding optimization : The 1,5-isoquinolinediamine core forms two hydrogen bonds with the hinge region (C532 backbone), while the chlorophenyl group enhances hydrophobic interactions .

-

Linker flexibility : A C₆ alkyl linker balances BRAF inhibition (IC₅₀ = 0.05 μM) and selectivity over B-Raf WT .

-

Dihydrochloride salt formation : Improves solubility (tested in vitro) and bioavailability compared to the free base .

| Compound | B-Raf V600E IC₅₀ (μM) | B-Raf WT IC₅₀ (μM) |

|---|---|---|

| 1m | 0.05 | >1.0 |

| Vemurafenib | 0.13 | 0.48 |

Stability and Degradation Pathways

-

Metabolic stability : Shows resistance to CYP450-mediated oxidation in hepatic microsomes .

-

Hydrolytic susceptibility : The hydroxamic acid moiety may undergo hydrolysis under acidic conditions, requiring stabilization via salt formation .

-

Photodegradation : No data available, but analogous BRAF inhibitors show sensitivity to UV light due to aromatic heterocycles .

Mechanistic Interactions with BRAF

-

Binding mode : The purine-pyridine group occupies the ATP-binding pocket, while the isoquinoline core stabilizes the DFG-IN/αC-OUT conformation .

-

Dimerization effects : Unlike first-generation inhibitors (e.g., sorafenib), it minimizes paradoxical RAF dimerization via selective hinge binding .

Critical hydrogen bonds :

Applications De Recherche Scientifique

Targeted Therapy for Melanoma

B-Raf inhibitor 1 dihydrochloride has shown promise in treating melanoma patients with the V600E mutation. Studies indicate that compounds targeting this mutation can lead to significant tumor regression. For instance, clinical trials have demonstrated that patients treated with B-Raf inhibitors exhibit improved progression-free survival rates compared to those receiving conventional therapies .

Combination Therapies

Recent research emphasizes the efficacy of combining B-Raf inhibitors with MEK inhibitors. For example, the combination of encorafenib (a selective B-Raf inhibitor) and binimetinib (a MEK inhibitor) has shown enhanced antitumor activity in advanced melanoma . This synergistic approach not only improves treatment outcomes but also helps mitigate resistance associated with monotherapy.

Case Study 1: Advanced Melanoma

A patient diagnosed with advanced melanoma harboring the B-Raf V600E mutation was treated with a regimen including this compound alongside a MEK inhibitor. The treatment resulted in a partial response lasting over six months, highlighting the compound's potential in clinical settings .

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer with B-Raf mutations, patients receiving a combination of B-Raf inhibitors and histone deacetylase inhibitors exhibited improved therapeutic responses compared to those receiving standard chemotherapy alone. The dual inhibition strategy effectively suppressed tumor growth and enhanced patient outcomes .

Data Tables

| Compound | IC50 (μM) | Target | Cancer Type |

|---|---|---|---|

| This compound | 0.05 | B-Raf V600E | Melanoma |

| Encorafenib | 0.001 | B-Raf V600E | Advanced Melanoma |

| Vemurafenib | 0.13 | B-Raf V600E | Melanoma |

| Dabrafenib | 0.002 | B-Raf V600E | Advanced Melanoma |

Challenges and Future Directions

Despite the promising applications of B-Raf inhibitors, challenges such as drug resistance and adverse effects remain prevalent. Ongoing research is focused on developing allosteric inhibitors that target different sites on the B-Raf protein to overcome these limitations . Additionally, exploring combination therapies with other targeted agents continues to be a significant area of investigation.

Mécanisme D'action

L’inhibiteur de B-Raf 1 dichlorhydrate exerce ses effets en se liant à la conformation DFG-out de la kinase B-Raf, inhibant son activité. Cette liaison empêche la phosphorylation des cibles en aval dans la voie de signalisation MAPK/ERK, bloquant ainsi les signaux de prolifération et de survie cellulaires . Le composé est particulièrement efficace contre la mutation V600E de B-Raf, qui conduit à une activation constitutive de la kinase et à une croissance cellulaire incontrôlée .

Comparaison Avec Des Composés Similaires

L’inhibiteur de B-Raf 1 dichlorhydrate est unique en termes de sélectivité et de puissance contre la mutation V600E de B-Raf. Des composés similaires comprennent :

Vemurafenib : Un autre inhibiteur puissant de B-Raf qui cible sélectivement la mutation V600E de B-Raf.

Sorafenib : Un inhibiteur multi-kinases qui cible B-Raf, C-Raf et d’autres kinases.

L’inhibiteur de B-Raf 1 dichlorhydrate se distingue par sa forte sélectivité pour la mutation V600E de B-Raf et sa capacité à se lier à la conformation DFG-out, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

B-Raf inhibitor 1 dihydrochloride is a compound that plays a significant role in cancer therapy, particularly for tumors with BRAF mutations. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.

Overview of B-Raf and Its Inhibition

B-Raf is a serine/threonine protein kinase that is part of the MAPK signaling pathway. Mutations in BRAF, particularly the V600E mutation, are implicated in various cancers, including melanoma. These mutations lead to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival. B-Raf inhibitors aim to block this aberrant signaling.

Mechanism of Action

this compound functions primarily by binding to the DFG-out conformation of the ATP-binding site of B-Raf. This type IIA inhibition allows it to interfere with both mutant and wild-type B-Raf activity, although its selectivity is notably lower compared to other inhibitors. In cells expressing wild-type B-Raf, this inhibitor paradoxically activates the RAF-MEK-ERK signaling pathway due to RAF dimerization .

Inhibition Profiles

The biological activity of B-Raf inhibitor 1 can be summarized through its inhibition profiles against various forms of BRAF:

Preclinical Findings

In preclinical studies, B-Raf inhibitor 1 has shown potential for inducing hyperplasia in mouse models, indicating possible side effects that need careful consideration during therapeutic applications . Additionally, it has been noted that while it effectively inhibits mutant B-Raf, its effects on wild-type B-Raf can lead to unexpected activation of downstream signaling pathways.

Resistance Mechanisms

Despite the efficacy of B-Raf inhibitors, resistance remains a significant challenge. Studies have shown that resistance can arise from various mechanisms, including:

- Dimerization : Increased dimerization of RAF proteins can negate the effects of inhibitors.

- Upregulation of RTK signaling : This can lead to enhanced activation of downstream pathways despite the presence of inhibitors.

- Mutational changes : Secondary mutations in BRAF or other components of the MAPK pathway can confer resistance .

Clinical Applications

Clinical applications of B-Raf inhibitors have predominantly focused on melanoma patients harboring the V600E mutation. The FDA has approved several first-generation inhibitors like vemurafenib and dabrafenib; however, their effectiveness is often compromised by rapid development of resistance . The need for second-generation inhibitors like B-Raf inhibitor 1 arises from the necessity to overcome these limitations.

Propriétés

IUPAC Name |

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLQRNBAJCQMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21Cl3N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.